2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is an organic compound characterized by its complex structure, which features morpholine, indole, and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials usually include commercially available precursors such as 1H-indole-3-carboxaldehyde, morpholine, and 2,3,4,9-tetrahydro-1H-carbazole.
Formation of 2-(2-morpholino-2-oxoethyl)-1H-indole: : This is achieved by reacting 1H-indole-3-carboxaldehyde with morpholine under acidic conditions to form the indole-morpholine derivative.
Coupling with 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide: : This involves the coupling of the indole derivative with the tetrahydrocarbazole-containing acetamide under appropriate condensation conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the process can be optimized for scale, focusing on high yield and purity. Process parameters such as temperature, pressure, and solvent selection are finely tuned to ensure optimal reaction conditions. Batch and continuous production methods are evaluated for efficiency, with continuous production often being preferred due to its scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: : It can be oxidized to form higher oxidation state derivatives.
Reduction: : Reduction can lead to hydrogenation of double bonds within the structure.
Substitution: : The indole and morpholine rings are susceptible to substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: : Electrophilic substitution can be facilitated using reagents like sulfonyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
The major products from these reactions include derivatives with modified electronic properties, which may impact the compound's bioactivity and chemical behavior.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in materials science.
Biology
In biology, it is explored for its potential interactions with biological macromolecules. Studies focus on its binding affinity to enzymes and receptors, which could lead to the development of new bioactive compounds.
Medicine
In medicine, researchers investigate its pharmacological properties. The compound’s structural features suggest it may possess anti-cancer, anti-inflammatory, or neuroprotective activities, although more studies are needed to confirm these hypotheses.
Industry
Industrially, it may be used in the development of novel polymers or as a precursor for manufacturing specialty chemicals with unique properties.
Mechanism of Action
The precise mechanism of action of this compound in biological systems can vary, but it likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can alter biochemical pathways, leading to the observed effects. The compound's structural features allow it to fit into binding pockets on proteins or nucleic acids, modifying their function.
Comparison with Similar Compounds
Uniqueness
What sets 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide apart from similar compounds is the combination of morpholine, indole, and carbazole moieties. This unique structure imparts distinct electronic and steric properties that can affect its reactivity and interactions with other molecules.
List of Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide derivatives: : These compounds share the indole-oxoacetamide backbone but lack the morpholine and carbazole groups.
Morpholine derivatives: : Compounds like 4-morpholino-2-oxo-1H-indole, which also feature a morpholine ring but with different substituents.
Carbazole derivatives: : These include compounds such as 2,3,4,9-tetrahydro-1H-carbazole itself, which lacks the indole and acetamide functional groups.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c34-27(32-11-13-37-14-12-32)18-33-17-23(21-6-2-4-8-26(21)33)28(35)29(36)30-16-19-9-10-25-22(15-19)20-5-1-3-7-24(20)31-25/h2,4,6,8-10,15,17,31H,1,3,5,7,11-14,16,18H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIHPGAHODJQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CN(C5=CC=CC=C54)CC(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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